GPR40 Activator 2

Description

Properties

IUPAC Name |

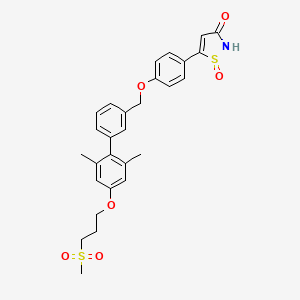

5-[4-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]phenyl]-1-oxo-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO6S2/c1-19-14-25(34-12-5-13-37(3,32)33)15-20(2)28(19)23-7-4-6-21(16-23)18-35-24-10-8-22(9-11-24)26-17-27(30)29-36(26)31/h4,6-11,14-17H,5,12-13,18H2,1-3H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYCNSCKGNAXFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC=C(C=C3)C4=CC(=O)NS4=O)C)OCCCS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GPR40 (FFAR1) Activator Mechanism of Action: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target for type 2 diabetes (T2D).[1][2][3] Its activation by endogenous long-chain free fatty acids (FFAs) and synthetic agonists modulates glucose homeostasis primarily by potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and stimulating the release of incretin hormones from the gut.[4][5] This guide provides an in-depth examination of the molecular mechanisms underpinning GPR40 activation, detailing the canonical and biased signaling pathways, summarizing key quantitative data from preclinical and clinical studies, and outlining common experimental protocols used in GPR40 research.

GPR40: Gene, Protein, and Expression

GPR40 is a class A G-protein coupled receptor (GPCR) encoded by the FFAR1 gene. It is predominantly expressed in pancreatic β-cells and, to a lesser extent, in enteroendocrine cells of the intestine (including K-cells and L-cells), and the brain. Its natural ligands are medium- to long-chain FFAs. The expression of GPR40 in pancreatic β-cells is crucial for its role in amplifying insulin secretion in response to elevated glucose and fatty acid levels. Studies have shown that GPR40 expression is lower in the islets of individuals with T2D.

Core Mechanism of Action: Gαq/11 Signaling Pathway

The primary and most well-characterized mechanism of action for GPR40 activators in pancreatic β-cells is through the Gαq/11 signaling cascade. This pathway is strictly glucose-dependent, meaning GPR40 activation only potentiates insulin secretion in the presence of elevated blood glucose, thereby minimizing the risk of hypoglycemia.

Signaling Cascade:

-

Ligand Binding and G-Protein Activation: Upon binding of an agonist (e.g., a long-chain fatty acid or a synthetic molecule like TAK-875), GPR40 undergoes a conformational change, activating the associated heterotrimeric G-protein, Gαq/11.

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm. This initial rise in intracellular calcium is augmented by the influx of extracellular Ca2+ through L-type voltage-gated calcium channels.

-

PKC and PKD1 Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). Downstream of this, Protein Kinase D1 (PKD1) is also activated, which has been shown to play a role in F-actin depolymerization, facilitating the movement of insulin granules to the cell membrane.

-

Insulin Granule Exocytosis: The culmination of these events—elevated cytoplasmic Ca2+ and activation of protein kinases—promotes the fusion of insulin-containing granules with the plasma membrane, resulting in the potentiation of glucose-stimulated insulin secretion.

Indirect Mechanism: Stimulation of Incretin Secretion

GPR40 is also expressed in enteroendocrine cells (EECs) of the gastrointestinal tract, specifically the GLP-1-secreting L-cells and GIP-secreting K-cells. Activation of GPR40 in these cells stimulates the secretion of incretin hormones.

-

Glucagon-Like Peptide-1 (GLP-1): GLP-1 further enhances glucose-dependent insulin secretion from β-cells, suppresses glucagon secretion, slows gastric emptying, and promotes satiety.

-

Glucose-Dependent Insulinotropic Polypeptide (GIP): GIP also stimulates glucose-dependent insulin secretion.

Therefore, GPR40 agonists can modulate insulin secretion both directly at the β-cell and indirectly by stimulating the release of incretins, which then act on the β-cell. This dual mechanism makes GPR40 an attractive target for T2D.

Biased Agonism: Gαs Signaling and Incretin Secretion

Recent research has revealed that GPR40 can exhibit biased agonism, coupling to different G-protein pathways depending on the specific ligand. While endogenous FFAs and certain "Gq-only" agonists (like TAK-875) signal exclusively through Gαq, a newer class of "Gq + Gs" agonists (e.g., AM-1638) can activate both Gαq and Gαs pathways.

Gαs Signaling Cascade:

-

Ligand Binding: A "Gq + Gs" agonist binds to GPR40.

-

Gαs Activation: The receptor activates the Gαs subunit.

-

Adenylyl Cyclase and cAMP: Gαs stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).

-

Incretin Secretion: The rise in intracellular cAMP is a powerful stimulus for GLP-1 and GIP secretion from enteroendocrine cells.

This biased agonism is particularly relevant for incretin secretion, as agonists that engage the Gαs pathway have been shown to be far more robust stimulators of GLP-1 and GIP release in vivo compared to Gq-only agonists.

Quantitative Data Summary

The following tables summarize key quantitative data for representative GPR40 agonists from various studies.

Table 1: In Vitro Potency of GPR40 Agonists

| Compound | Assay Type | Species | EC₅₀ | Reference |

|---|---|---|---|---|

| TAK-875 | IP Accumulation | Human | 28 nM | |

| GLP-1 Secretion (crypt culture) | Murine | Efficacious | ||

| AM-1638 | IP Accumulation | Human | 1,100 nM | |

| cAMP Accumulation | Human | 160 nM | ||

| AM-5262 | IP Accumulation | Human | 620 nM | |

| cAMP Accumulation | Human | 100 nM | ||

| Linolenic Acid | CCK Secretion (isolated I-cells) | Murine | 1.5-fold increase |

| Linoleic Acid | [Ca²⁺]i Response (isolated I-cells) | Murine | Response reduced by 50% in GPR40⁻/⁻ | |

Table 2: In Vivo Effects of GPR40 Agonists in Mice

| Compound (30 mg/kg, oral) | Agonist Type | Plasma GLP-1 Increase | Plasma GIP Increase | Reference |

|---|---|---|---|---|

| TAK-875 | Gq-only | Not significant | Significant in 1 of 3 experiments | |

| MK-2305 | Gq-only | ~5 to 10 pmol/L | ~53 to 108 pmol/L | |

| AM-1638 | Gq + Gs | ~5 to 29 pmol/L | Significant | |

| AM-5262 | Gq + Gs | ~5 to 29 pmol/L | Significant |

| Olive Oil Gavage | Endogenous Ligands | 5.7-fold increase (WT) vs. 3.1-fold (GPR40⁻/⁻) | N/A | |

Key Experimental Protocols

Intracellular Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium ([Ca²⁺]i) following GPR40 activation, a hallmark of Gαq signaling.

Methodology:

-

Cell Culture: CHO or HEK293 cells stably expressing the human GPR40 receptor are cultured in appropriate media. Pancreatic β-cell lines like MIN6 can also be used.

-

Dye Loading: Cells are seeded in 96- or 384-well plates. Prior to the assay, they are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for approximately 1 hour at 37°C.

-

Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. Test compounds (GPR40 agonists) are added to the wells.

-

Signal Detection: The instrument measures the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in [Ca²⁺]i.

-

Data Analysis: The response is typically quantified by the peak fluorescence signal over baseline. Dose-response curves are generated to calculate EC₅₀ values.

Incretin Secretion Assay from Perfused Small Intestine

Objective: To measure GLP-1 or GIP secretion in a physiologically relevant ex vivo model that preserves the architecture and polarity of the intestine.

Methodology:

-

Surgical Preparation: A segment of the small intestine (e.g., from a rat) is surgically isolated.

-

Perfusion Setup: The artery supplying the intestinal segment is cannulated for vascular perfusion with a buffered solution (e.g., Krebs-Ringer bicarbonate buffer) containing nutrients and oxygen. A separate tube is placed in the lumen for luminal administration of compounds. The venous effluent is collected.

-

Stabilization: The preparation is allowed to stabilize with a baseline perfusion for a set period.

-

Stimulation: GPR40 agonists are administered either via the vascular perfusate or the luminal tube. Vehicle controls are run in parallel.

-

Sample Collection: The venous effluent is collected in fractions at timed intervals before, during, and after stimulation. Protease inhibitors (e.g., DPP-4 inhibitors) are added to prevent incretin degradation.

-

Quantification: GLP-1 and GIP concentrations in the collected fractions are measured using specific enzyme-linked immunosorbent assays (ELISAs).

β-Arrestin Recruitment Assay

Objective: To assess ligand-biased signaling by measuring the recruitment of β-arrestin to the activated GPR40 receptor, a key event in GPCR desensitization and an indicator of non-G-protein-mediated signaling.

Methodology:

-

Assay Principle: This assay often utilizes enzyme fragment complementation (e.g., PathHunter® assay). The GPR40 receptor is tagged with a small enzyme fragment, and β-arrestin is fused to the larger, complementary portion of the enzyme.

-

Cell Lines: A cell line is engineered to co-express the tagged GPR40 and β-arrestin constructs.

-

Ligand Stimulation: These cells are treated with the GPR40 agonist of interest.

-

Recruitment and Signal Generation: Agonist binding and receptor activation cause the tagged β-arrestin to be recruited to the tagged GPR40. This brings the two enzyme fragments into proximity, forming an active enzyme that acts on a substrate to produce a chemiluminescent signal.

-

Detection and Analysis: The luminescent signal is read on a plate reader. The intensity of the signal is directly proportional to the extent of β-arrestin recruitment. This allows for the quantification of agonist potency (EC₅₀) for this specific pathway.

Conclusion and Future Outlook

GPR40 activators function through a sophisticated, glucose-dependent mechanism to enhance insulin secretion, primarily via the Gαq pathway in pancreatic β-cells. Their additional ability to stimulate incretin hormone release from the gut, particularly by biased agonists that also engage the Gαs pathway, presents a powerful multi-pronged approach to improving glycemic control. While the clinical development of some GPR40 agonists, such as TAK-875 (fasiglifam), was halted due to safety concerns, the therapeutic principle remains highly validated. Future research in this area will likely focus on developing biased agonists that maximize the beneficial incretin effect while minimizing potential off-target toxicities, offering a continued promise for novel T2D therapies.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

The Role of GPR40 in Glucose-Stimulated Insulin Secretion: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a critical regulator of glucose-stimulated insulin secretion (GSIS). Predominantly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs), leading to a potentiation of insulin release in a glucose-dependent manner. This unique characteristic has positioned GPR40 as a promising therapeutic target for type 2 diabetes (T2D), offering the potential for glycemic control with a reduced risk of hypoglycemia. This guide provides a comprehensive overview of the core mechanisms of GPR40 signaling in GSIS, detailed experimental protocols for its study, and a summary of quantitative data on the effects of GPR40 agonists.

The Core Mechanism: GPR40 Signaling in the Pancreatic β-Cell

The primary role of GPR40 in insulin secretion is to amplify the effects of glucose. In the presence of elevated glucose levels, which trigger the canonical GSIS pathway, the activation of GPR40 by FFAs or synthetic agonists initiates a distinct signaling cascade that further enhances insulin granule exocytosis.

The Gαq/11-PLC-IP3/DAG Signaling Pathway

GPR40 is a Gq/11-coupled receptor.[1][2] Upon ligand binding, the activated Gαq subunit stimulates phospholipase C (PLC).[1][2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

-

IP3-Mediated Calcium Release: IP3 binds to its receptor (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm. This initial Ca2+ transient contributes to the overall increase in intracellular calcium concentration ([Ca2+]i).

-

Store-Operated Calcium Entry (SOCE): The depletion of ER Ca2+ stores is sensed by stromal interaction molecule 1 (STIM1), which then translocates to the plasma membrane and activates Orai1 channels, leading to a sustained influx of extracellular Ca2+. This process, known as store-operated calcium entry (SOCE), is crucial for the GPR40-mediated potentiation of GSIS. The IP3R1/STIM1/Orai1 pathway has been identified as a key component of this GPR40-initiated SOCE in pancreatic β-cells.

-

DAG-Mediated Activation of Protein Kinases: DAG activates protein kinase C (PKC) and protein kinase D (PKD). PKD1, in particular, has been shown to be a critical downstream effector of GPR40 signaling, mediating the potentiation of the second phase of GSIS. This is achieved, at least in part, through the reorganization of the cortical actin network, which facilitates the movement and fusion of insulin granules with the plasma membrane.

The following diagram illustrates the GPR40 signaling cascade in pancreatic β-cells.

References

The Advent of Novel GPR40 Agonists: A Technical Guide to Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1), has emerged as a compelling therapeutic target for type 2 diabetes mellitus. Its activation by medium and long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells, offering a mechanism for glycemic control with a reduced risk of hypoglycemia.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel GPR40 agonists, presenting key data, experimental protocols, and signaling pathway visualizations to aid researchers in this dynamic field.

The GPR40 Signaling Cascade: A Dual-Pronged Approach to Insulin Secretion

GPR40 activation initiates a cascade of intracellular events primarily through the Gαq/11 signaling pathway.[2] This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium from the endoplasmic reticulum, increasing intracellular calcium concentrations and subsequently triggering insulin granule exocytosis.[2]

Interestingly, a new class of GPR40 agonists, termed "full agonists" or "ago-allosteric modulators" (agoPAMs), have been shown to engage a dual signaling pathway, activating both Gαq and Gαs.[3][4] The Gαs pathway stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP), which further amplifies the insulin secretion signal. This dual agonism not only enhances insulin release from pancreatic β-cells but has also been linked to the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells in the gut, offering a multi-faceted approach to glycemic control.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

- 4. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

GPR40 (FFAR1): A Comprehensive Technical Guide to a Key Therapeutic Target in Type 2 Diabetes

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a compelling therapeutic target for the management of type 2 diabetes mellitus (T2DM). Predominantly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs), leading to a glucose-dependent amplification of insulin secretion.[1][2][3][4] This unique mechanism of action offers the potential for effective glycemic control with a reduced risk of hypoglycemia, a significant advantage over traditional insulin secretagogues.[5] This technical guide provides an in-depth exploration of GPR40, including its molecular mechanisms, signaling pathways, therapeutic potential, and the challenges associated with drug development. Detailed experimental protocols and quantitative data from key studies are presented to equip researchers and drug development professionals with the critical information needed to navigate this promising area of metabolic disease research.

Introduction: The Role of GPR40 in Glucose Homeostasis

Type 2 diabetes is characterized by insulin resistance and progressive pancreatic β-cell dysfunction, leading to impaired glucose-stimulated insulin secretion (GSIS). Free fatty acids are known to modulate insulin secretion; while chronic exposure can be detrimental to β-cell function, acute stimulation by FFAs enhances GSIS. The discovery of GPR40 as the receptor mediating this acute effect has provided a new avenue for therapeutic intervention.

GPR40 is a G-protein coupled receptor (GPCR) that binds to medium and long-chain FFAs. Its expression is highly enriched in pancreatic β-cells. Upon activation, GPR40 potentiates insulin release only in the presence of elevated glucose levels, thereby minimizing the risk of hypoglycemia, a common and dangerous side effect of many existing diabetes therapies. Several synthetic GPR40 agonists have been developed and have shown promise in preclinical and clinical studies, although challenges, notably potential liver toxicity, have hindered their path to market.

Molecular Mechanism and Signaling Pathways

The activation of GPR40 by FFAs or synthetic agonists initiates a cascade of intracellular events that augment insulin secretion. This process is primarily mediated through the Gαq/11 signaling pathway.

The Gαq/11 Signaling Cascade

Upon ligand binding, GPR40 undergoes a conformational change that activates the associated Gαq/11 protein. This activation leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.

-

DAG-Mediated Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

-

PKD1 Activation and Actin Remodeling: Downstream of DAG, protein kinase D1 (PKD1) is activated, which leads to the depolymerization of F-actin. This cytoskeletal rearrangement is thought to facilitate the movement and fusion of insulin granules with the plasma membrane.

-

TRPC Channel Activation: The GPR40-PLC-PKC pathway has also been shown to activate transient receptor potential canonical (TRPC) channels, leading to further cation influx and membrane depolarization.

The culmination of these events is an increase in intracellular Ca2+ concentration and enhanced exocytosis of insulin-containing granules, but only when glucose levels are sufficiently high to initiate the primary signals for insulin secretion.

Caption: GPR40 signaling cascade in pancreatic β-cells.

Therapeutic Potential and Clinical Development of GPR40 Agonists

The glucose-dependent nature of GPR40-mediated insulin secretion makes it an attractive target for T2DM therapy. Several small molecule agonists have been developed, with some advancing to clinical trials.

Preclinical Evidence

Studies in rodent models of T2DM have demonstrated that GPR40 agonists effectively increase insulin secretion and lower blood glucose levels. Overexpression of GPR40 in the pancreatic β-cells of mice resulted in augmented GSIS and improved glucose tolerance.

Clinical Trials of Fasiglifam (TAK-875)

Fasiglifam (TAK-875) was a potent and selective GPR40 agonist that reached Phase III clinical trials. Clinical studies demonstrated that fasiglifam effectively improved glycemic control in patients with T2DM.

| Study | Dosage | Change in HbA1c from Baseline | Change in Fasting Plasma Glucose (FPG) | Incidence of Hypoglycemia | Reference |

| Phase II (12 weeks) | 25 mg, 50 mg, 100 mg, 200 mg | -0.65% to -1.12% (dose-dependent) | Significant reduction at doses >50 mg/day | Similar to placebo | |

| Phase III (Japan, 24 weeks) | 25 mg | -0.57% | Significant reduction | Similar to placebo | |

| 50 mg | -0.83% | Significant reduction | One patient (1.6%) | ||

| Cardiovascular Outcomes Trial | Not specified | -0.8% (median change at 3 months) | Not reported | Not reported | |

| Long-term Safety (52 weeks) | 25 mg, 50 mg | Sustained reduction to week 52 | Sustained reduction | Negligible in monotherapy |

Challenges and Termination of Fasiglifam

Despite its efficacy, the development of fasiglifam was terminated in Phase III trials due to concerns about liver safety. An increased incidence of elevated liver enzymes (ALT/AST) was observed in patients treated with fasiglifam compared to placebo. Mechanistic studies suggested that the formation of a reactive acyl glucuronide metabolite of fasiglifam could lead to covalent binding to liver proteins, a potential hazard for drug-induced liver injury.

Key Experimental Protocols

The study of GPR40 and the development of its modulators rely on a variety of specialized in vitro and cell-based assays.

Calcium Mobilization Assay

This assay is fundamental for identifying and characterizing GPR40 agonists by measuring a key downstream event of Gαq activation.

Principle: GPR40 activation leads to an increase in intracellular calcium, which can be detected using calcium-sensitive fluorescent dyes like Fluo-3 or Fluo-4.

Methodology:

-

Cell Culture: CHO or HEK293 cells stably expressing GPR40 are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to form a monolayer.

-

Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion) for 1 hour at 37°C.

-

Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR). After establishing a stable baseline fluorescence, test compounds (potential agonists) are added.

-

Data Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are monitored in real-time.

-

Data Analysis: The increase in fluorescence over baseline is calculated and plotted against compound concentration to determine EC50 values.

Caption: Workflow for a GPR40 calcium mobilization assay.

Insulin Secretion Assay

This assay directly measures the primary physiological function of GPR40 activation in pancreatic β-cells or isolated islets.

Principle: The amount of insulin secreted from β-cells into the surrounding medium in response to glucose and test compounds is quantified, typically by radioimmunoassay (RIA) or ELISA.

Methodology:

-

Islet Isolation or Cell Culture: Pancreatic islets are isolated from mice (wild-type and GPR40 knockout for specificity testing) or a β-cell line (e.g., MIN6, INS-1) is cultured.

-

Pre-incubation: Cells or islets are pre-incubated in a low-glucose buffer (e.g., 2-3 mM glucose) to establish a basal state of insulin secretion.

-

Stimulation: The pre-incubation buffer is replaced with buffers containing low glucose, high glucose (e.g., 16.7 mM), and high glucose plus the test compound at various concentrations.

-

Incubation: The cells/islets are incubated for a defined period (e.g., 1-2 hours) at 37°C to allow for insulin secretion.

-

Sample Collection: At the end of the incubation, the supernatant (containing secreted insulin) is collected.

-

Quantification: The insulin concentration in the supernatant is measured using an insulin RIA or ELISA kit.

-

Data Analysis: Insulin secretion is normalized to total insulin content or protein concentration and plotted to assess the glucose-dependent potentiation by the test compound.

Receptor Binding Assay

Binding assays are crucial to determine if a compound directly interacts with GPR40 and to measure its binding affinity.

Principle: A labeled ligand (radiolabeled or fluorescent) that binds to GPR40 is competed off by an unlabeled test compound. The reduction in the labeled ligand's signal is proportional to the test compound's ability to bind the receptor.

Methodology (Flow Cytometry-Based Example):

-

Receptor Preparation: GPR40 protein, often with an epitope tag (e.g., FLAG-tag), is expressed in a suitable system (e.g., Sf9 insect cells), solubilized, and immobilized on immunomagnetic beads via an antibody against the tag.

-

Fluorescent Ligand Labeling: The GPR40-coated beads are incubated with a fluorescently labeled FFA analog (e.g., C1-BODIPY-C12).

-

Competitive Binding: The labeled beads are then incubated with increasing concentrations of the unlabeled test compound.

-

Flow Cytometry Analysis: The fluorescence of individual beads is measured by a flow cytometer.

-

Data Analysis: The decrease in mean fluorescence intensity is plotted against the concentration of the test compound to determine the inhibition constant (Ki), which reflects binding affinity.

Future Directions and Conclusion

The termination of fasiglifam highlighted the critical importance of addressing potential off-target effects and metabolic liabilities in GPR40 agonist drug design. Despite this setback, GPR40 remains a highly validated target for T2DM. Future strategies in the field may include:

-

Developing Ago-PAMs: Investigating allosteric modulators that can fine-tune receptor activity.

-

Gut-Restricted Agonists: Designing agonists that primarily act on GPR40 in the gut to stimulate incretin (GLP-1) secretion, thereby reducing systemic exposure and potential liver toxicity.

-

Alternative Scaffolds: Exploring novel chemical scaffolds that avoid the generation of reactive metabolites.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GPR40, a free fatty acid receptor on pancreatic beta cells, regulates insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Free fatty acids regulate insulin secretion from pancreatic beta cells through GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

The Evolving Landscape of GPR40 Activation: A Deep Dive into Structure-Activity Relationships

A Technical Guide for Researchers and Drug Development Professionals

Abstract

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for type 2 diabetes mellitus (T2DM). Its ability to potentiate glucose-dependent insulin secretion from pancreatic β-cells, and in some cases stimulate the release of incretin hormones, offers a mechanism to improve glycemic control with a reduced risk of hypoglycemia.[1][2] This has spurred extensive research into the discovery and optimization of GPR40 activators. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of various classes of GPR40 activators, from early partial agonists to highly potent full agonists and ago-allosteric modulators (AgoPAMs). We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Introduction: GPR40 as a Therapeutic Target

GPR40 is a G-protein coupled receptor that is highly expressed in pancreatic β-cells and enteroendocrine cells.[3][4] Endogenous long-chain fatty acids are its natural ligands, and their binding initiates a signaling cascade that enhances insulin secretion in the presence of elevated glucose levels.[4] This glucose-dependent mechanism makes GPR40 an attractive target for the development of novel anti-diabetic drugs, as it promises efficacy with a lower risk of hypoglycemia compared to traditional insulin secretagogues.

The development of synthetic GPR40 agonists has evolved significantly, leading to the identification of distinct pharmacological classes:

-

Partial Agonists: These molecules, such as the clinical candidate TAK-875 (fasiglifam), primarily activate the Gαq signaling pathway, leading to modest increases in insulin secretion.

-

Full Agonists: Compounds like AM-1638 and AM-5262 exhibit greater efficacy by activating both Gαq and Gαs signaling pathways. This dual agonism not only potentiates insulin secretion more robustly but can also stimulate the release of incretins like GLP-1, contributing to improved glycemic control.

-

Ago-Allosteric Modulators (AgoPAMs): These ligands bind to a site distinct from the orthosteric site and can act as both agonists on their own and positive allosteric modulators of endogenous ligands. This class of molecules often displays full agonist activity with enhanced efficacy.

Understanding the intricate structure-activity relationships within these classes is paramount for the rational design of next-generation GPR40-targeted therapies with improved potency, selectivity, and pharmacokinetic properties.

GPR40 Signaling Pathways

The activation of GPR40 by its agonists can trigger two primary signaling cascades, the Gαq/11 and Gαs pathways. The specific pathway engaged often depends on the class of the activating ligand.

The Canonical Gαq/11 Pathway

The predominant signaling pathway activated by GPR40, particularly by partial agonists, is the Gαq/11 pathway. Upon agonist binding, GPR40 couples to Gαq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum and binds to its receptor, causing the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key trigger for the exocytosis of insulin-containing granules from pancreatic β-cells.

References

- 1. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

- 2. Flow cytometry-based binding assay for GPR40 (FFAR1; free fatty acid receptor 1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

GPR40 (FFAR1): A Comprehensive Technical Guide to Tissue and Cell-Type Specific Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a transmembrane receptor that plays a pivotal role in metabolic regulation. Activated by medium and long-chain free fatty acids (FFAs), GPR40 has emerged as a significant therapeutic target, particularly for type 2 diabetes, due to its involvement in glucose-stimulated insulin secretion and incretin hormone release.[1][2][3][4] Understanding the precise expression pattern of GPR40 across various tissues and cell types is fundamental for elucidating its physiological functions and for the development of targeted therapeutics with improved efficacy and safety profiles. This technical guide provides an in-depth overview of GPR40 expression, detailing quantitative data, experimental methodologies for its detection, and the signaling pathways it governs.

GPR40 Expression: A Quantitative Overview

GPR40 exhibits a distinct expression pattern, with the highest concentrations found in metabolically active tissues. The following tables summarize the quantitative expression of GPR40 mRNA in human tissues, compiled from large-scale transcriptomic datasets such as the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas (HPA).

Table 1: GPR40 (FFAR1) mRNA Expression in Human Tissues (Data from GTEx and HPA)

| Tissue | Normalized TPM (nTPM) | Expression Level |

| Pancreas | 150.3 | High |

| Ovary | 25.8 | Moderate |

| Brain - Caudate (basal ganglia) | 10.5 | Moderate |

| Brain - Putamen (basal ganglia) | 9.8 | Moderate |

| Brain - Nucleus accumbens (basal ganglia) | 9.1 | Moderate |

| Small Intestine - Terminal Ileum | 5.4 | Low |

| Spleen | 3.2 | Low |

| Testis | 2.1 | Low |

| Adipose - Subcutaneous | 1.8 | Low |

| Colon - Transverse | 1.5 | Low |

| Lung | 1.2 | Low |

| Heart - Atrial Appendage | 0.8 | Very Low |

| Liver | 0.5 | Very Low |

| Skeletal Muscle | 0.3 | Very Low |

Data is presented as normalized Transcripts Per Million (nTPM) and provides a relative measure of gene expression. Expression levels are categorized for clarity.

Table 2: GPR40 Expression in Specific Cell Types

| Cell Type | Tissue of Origin | Expression Level | Supporting Evidence |

| Pancreatic β-cells | Pancreas | Very High | Immunohistochemistry, In Situ Hybridization, qPCR[5] |

| Enteroendocrine cells (K, L, and I cells) | Intestine | High | Immunohistochemistry, Reporter Gene Assays |

| Neurons | Brain (Hippocampus, Hypothalamus, Cortex) | Moderate | In Situ Hybridization, qPCR |

| Monocytes and Macrophages | Blood/Tissues | Low to Moderate | Flow Cytometry, qPCR |

| Osteoblasts and Osteoclasts | Bone | Low | qPCR, Western Blot |

It is noteworthy that GPR40 expression in pancreatic islets is approximately 17- to 20-fold higher than in the whole pancreas, underscoring its concentrated expression within the endocrine compartment.

Signaling Pathways of GPR40

Activation of GPR40 by free fatty acids primarily initiates a canonical signaling cascade through the Gαq/11 subunit of the heterotrimeric G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to an increase in intracellular calcium concentration. This calcium influx is a key trigger for the exocytosis of insulin granules from pancreatic β-cells. Concurrently, DAG activates protein kinase C (PKC), which can also contribute to the potentiation of insulin secretion.

Interestingly, some synthetic GPR40 agonists have been shown to induce signaling through the Gαs subunit, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). This alternative pathway can also enhance insulin and incretin secretion.

Below are Graphviz diagrams illustrating the primary Gαq-mediated signaling pathway and a simplified experimental workflow for studying GPR40 expression.

Caption: GPR40 Gαq-mediated signaling pathway.

Caption: Workflow for GPR40 expression analysis.

Experimental Protocols

Accurate and reproducible detection of GPR40 is crucial for research and drug development. This section provides detailed methodologies for key experiments.

Quantitative Real-Time PCR (qPCR) for GPR40 mRNA Expression

This protocol outlines the steps for quantifying GPR40 mRNA levels in tissue or cell samples.

a. RNA Extraction:

-

Homogenize tissue samples (50-100 mg) or cell pellets (1-5 x 10^6 cells) in 1 mL of a suitable lysis reagent (e.g., TRIzol).

-

Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Transfer the upper aqueous phase to a new tube and precipitate the RNA by adding 0.5 mL of isopropanol. Incubate at room temperature for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Wash the RNA pellet with 1 mL of 75% ethanol.

-

Air-dry the pellet and resuspend in RNase-free water.

-

Assess RNA quality and quantity using a spectrophotometer.

b. cDNA Synthesis:

-

In a PCR tube, combine 1-2 µg of total RNA, 1 µL of oligo(dT) or random hexamer primers, and RNase-free water to a final volume of 10 µL.

-

Incubate at 65°C for 5 minutes, then place on ice.

-

Prepare a master mix containing 4 µL of 5x reaction buffer, 1 µL of RNase inhibitor, 2 µL of 10 mM dNTP mix, and 1 µL of reverse transcriptase.

-

Add 10 µL of the master mix to the RNA-primer mixture.

-

Incubate at 42°C for 50-60 minutes, followed by inactivation of the enzyme at 70°C for 15 minutes.

c. Real-Time PCR:

-

Prepare the qPCR reaction mix: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA template, and nuclease-free water to a final volume of 20 µL.

-

Use the following typical thermal cycling conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds.

-

-

Melt curve analysis.

-

-

Analyze the data using the comparative Ct (ΔΔCt) method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

Immunohistochemistry (IHC) for GPR40 Protein Localization

This protocol is for the detection and localization of GPR40 protein in paraffin-embedded tissue sections.

a. Deparaffinization and Rehydration:

-

Immerse slides in xylene twice for 5 minutes each.

-

Rehydrate through a graded series of ethanol: 100% (2x 3 min), 95% (1x 3 min), 70% (1x 3 min), and 50% (1x 3 min).

-

Rinse with distilled water.

b. Antigen Retrieval:

-

Immerse slides in a target retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0).

-

Heat in a microwave or pressure cooker according to manufacturer's instructions (e.g., microwave at high power for 10-15 minutes).

-

Allow slides to cool to room temperature.

c. Staining:

-

Wash slides with phosphate-buffered saline (PBS).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 15 minutes.

-

Wash with PBS.

-

Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

-

Incubate with a primary antibody against GPR40 (diluted in blocking buffer) overnight at 4°C.

-

Wash with PBS.

-

Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

-

Wash with PBS.

-

Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

-

Wash with PBS.

-

Develop the signal with a chromogen solution (e.g., DAB) until the desired stain intensity is reached.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

Western Blot for GPR40 Protein Detection

This protocol details the detection of GPR40 protein in cell or tissue lysates.

a. Protein Extraction:

-

Lyse cells or homogenized tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

b. SDS-PAGE and Transfer:

-

Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.

-

Run the gel at 100-150V until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or using a semi-dry transfer system.

c. Immunodetection:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against GPR40 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Calcium Flux Assay for GPR40 Functional Activity

This assay measures the increase in intracellular calcium upon GPR40 activation, providing a functional readout of receptor activity.

a. Cell Preparation:

-

Plate cells expressing GPR40 (e.g., transfected HEK293 or CHO cells) in a 96-well black-walled, clear-bottom plate.

-

Allow cells to adhere and grow to 80-90% confluency.

b. Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Remove the culture medium and add the dye loading buffer to the cells.

-

Incubate for 30-60 minutes at 37°C in the dark.

c. Measurement of Calcium Flux:

-

Wash the cells with the physiological salt solution to remove excess dye.

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Measure the baseline fluorescence for a short period.

-

Inject the GPR40 agonist (e.g., a free fatty acid or a synthetic compound) and immediately begin recording the fluorescence intensity over time.

-

An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

As a positive control, use a calcium ionophore like ionomycin to elicit a maximal calcium response.

Conclusion

This technical guide provides a comprehensive resource for understanding and investigating the expression of GPR40. The detailed quantitative data, experimental protocols, and signaling pathway diagrams offer a solid foundation for researchers, scientists, and drug development professionals working on this important metabolic receptor. A thorough understanding of GPR40's tissue and cell-type specific expression is paramount for the continued development of novel and effective therapies targeting metabolic diseases.

References

- 1. Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR40, a free fatty acid receptor on pancreatic beta cells, regulates insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. G-protein-coupled receptor 40 (GPR40) expression and its regulation in human pancreatic islets: the role of type 2 diabetes and fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Ligands of GPR40 and Their Physiological Roles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target, particularly for type 2 diabetes and other metabolic disorders. This receptor is predominantly expressed in pancreatic β-cells and enteroendocrine cells of the gastrointestinal tract. Its endogenous ligands are medium- and long-chain free fatty acids (FFAs), which are not only essential nutrients but also act as signaling molecules to modulate key physiological processes. This technical guide provides a comprehensive overview of the endogenous ligands of GPR40, their physiological roles, and detailed methodologies for their study.

Endogenous Ligands and Quantitative Data

The primary endogenous ligands for GPR40 are saturated and unsaturated free fatty acids with carbon chain lengths of 12 and above. The binding of these fatty acids to GPR40 initiates downstream signaling cascades that regulate cellular function. The potency of these endogenous ligands can be quantified by their half-maximal effective concentration (EC50), which represents the concentration of a ligand that induces a response halfway between the baseline and maximum response.

| Endogenous Ligand | Carbon Chain | Saturation | EC50 (µM) | Physiological Role |

| Oleic Acid | C18:1 | Monounsaturated | ~1.9-5.5 | Potentiation of glucose-stimulated insulin secretion (GSIS) |

| Palmitic Acid | C16:0 | Saturated | ~2.4-10 | Augmentation of GSIS |

| Linoleic Acid | C18:2 | Polyunsaturated | ~5-15 | Stimulation of insulin and incretin secretion |

| Docosahexaenoic Acid (DHA) | C22:6 | Polyunsaturated | ~5-25 | Activation of GPR40 signaling |

| Arachidonic Acid | C20:4 | Polyunsaturated | 3.9 ± 0.06 | GPR40-mediated intracellular calcium increase[1] |

| 14,15-EET | - | Epoxyeicosatrienoic acid | 0.58 ± 0.08 | Vascular activities through GPR40[1] |

| 11,12-EET | - | Epoxyeicosatrienoic acid | 0.91 ± 0.08 | Vascular activities through GPR40[1] |

Physiological Roles of GPR40 Activation

Activation of GPR40 by its endogenous ligands plays a crucial role in glucose homeostasis and metabolic regulation.

Glucose-Stimulated Insulin Secretion (GSIS)

In pancreatic β-cells, GPR40 activation by FFAs potentiates insulin secretion in a glucose-dependent manner[2][3]. This means that GPR40 agonism enhances insulin release only when blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia, a common side effect of some anti-diabetic drugs. The binding of FFAs to GPR40 in β-cells initiates a signaling cascade that ultimately leads to the exocytosis of insulin-containing granules.

Incretin Secretion

GPR40 is also expressed in enteroendocrine L-cells and K-cells in the gut. Activation of GPR40 in these cells stimulates the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins, in turn, act on pancreatic β-cells to further enhance glucose-dependent insulin secretion, contributing to the overall regulation of blood glucose levels.

Signaling Pathways

The primary signaling pathway activated by endogenous ligands binding to GPR40 is the Gαq/11 pathway.

References

- 1. GPR40 is a low-affinity epoxyeicosatrienoic acid receptor in vascular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

An In-depth Technical Guide to GPR40 Signaling Through Gq/11 and Gs Protein Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target, particularly for type 2 diabetes.[1][2][3] Initially characterized as a Gq/11-coupled receptor activated by medium to long-chain free fatty acids (FFAs), its signaling paradigm has expanded with the discovery of biased agonism.[4][5] Certain synthetic agonists have revealed that GPR40 can also couple to Gs, initiating cAMP signaling. This dual Gq/11 and Gs signaling capability is associated with more robust physiological responses, such as enhanced incretin secretion, compared to Gq/11 signaling alone. This guide provides a detailed examination of GPR40's dual signaling pathways, presents quantitative data for key agonists, outlines detailed experimental protocols for studying these pathways, and provides visual representations of the signaling cascades and experimental workflows.

Introduction to GPR40 (FFAR1)

GPR40 is a class A G-protein coupled receptor (GPCR) that is highly expressed in pancreatic β-cells and enteroendocrine cells. Its endogenous ligands are long-chain fatty acids. Activation of GPR40 in pancreatic β-cells by FFAs potentiates glucose-stimulated insulin secretion (GSIS). This glucose-dependent action makes GPR40 an attractive drug target for type 2 diabetes, as it offers the potential for glycemic control with a reduced risk of hypoglycemia.

The canonical signaling pathway for GPR40 involves its coupling to the Gq/11 family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), both culminating in the potentiation of insulin secretion.

More recent research has unveiled a more complex signaling profile for GPR40, demonstrating its capacity for biased agonism. While endogenous FFAs and certain synthetic agonists like TAK-875 (fasiglifam) primarily activate the Gq/11 pathway, a newer class of synthetic agonists, such as AM-1638 and AM-5262, have been shown to activate both Gq/11 and Gs signaling pathways. The concurrent activation of the Gs pathway, leading to the production of cyclic AMP (cAMP), has been linked to a more pronounced secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This finding has significant implications for drug development, suggesting that Gq/Gs dual agonists may offer superior therapeutic efficacy.

GPR40 Signaling Pathways

Gq/11 Signaling Pathway

The Gq/11 pathway is the classical signaling route for GPR40. Upon ligand binding, GPR40 undergoes a conformational change that facilitates the activation of the heterotrimeric Gq/11 protein. This leads to a cascade of intracellular events culminating in increased intracellular calcium and the activation of downstream effectors.

Caption: GPR40 Gq/11 Signaling Pathway.

Gs Signaling Pathway

Certain synthetic agonists, termed "Gq+Gs" or "AgoPAM" agonists, can induce GPR40 to couple with Gs proteins in addition to Gq/11. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger that potentiates insulin and incretin secretion.

Caption: GPR40 Gs Signaling Pathway.

Quantitative Data for GPR40 Agonists

The signaling bias of different GPR40 agonists can be quantified by comparing their potency (EC50) and efficacy (Emax) in assays measuring downstream effects of Gq/11 and Gs activation.

| Agonist | Agonist Type | Assay | Target Cell | EC50 (µM) | Emax (% of Control) | Reference |

| TAK-875 | Gq-only | Calcium Flux | CHO-GPR40 | 0.12 ± 0.01 | 29% | |

| IP Accumulation | COS-7-GPR40 | ~0.1 | ~100% (vs GW9508) | |||

| cAMP Accumulation | COS-7-GPR40 | Inactive | - | |||

| AMG 837 | Gq-only | Calcium Flux | CHO-GPR40 | 0.12 ± 0.01 | 29% | |

| IP Accumulation | COS-7-GPR40 | ~0.01 | ~100% (vs GW9508) | |||

| cAMP Accumulation | COS-7-GPR40 | Inactive | - | |||

| AM-1638 | Gq + Gs | IP Accumulation | COS-7-GPR40 | ~0.1 | ~120% (vs GW9508) | |

| cAMP Accumulation | COS-7-GPR40 | ~0.1 | ~100% | |||

| AM-5262 | Gq + Gs | IP Accumulation | COS-7-GPR40 | ~0.01 | ~120% (vs GW9508) | |

| cAMP Accumulation | COS-7-GPR40 | ~0.1 | ~100% | |||

| Linoleic Acid | Endogenous | IP Accumulation | COS-7-GPR40 | ~10 | ~80% (vs GW9508) | |

| cAMP Accumulation | COS-7-GPR40 | Inactive | - |

Experimental Protocols

Studying the dual signaling of GPR40 requires specific functional cell-based assays to quantify the downstream second messengers of the Gq/11 and Gs pathways.

Workflow for Assessing Biased Agonism

A typical workflow to determine the signaling bias of a novel GPR40 agonist involves parallel testing in Gq/11 and Gs pathway-specific assays.

Caption: Workflow for GPR40 biased agonism assessment.

Intracellular Calcium Mobilization Assay (Gq/11 Pathway)

This assay measures the increase in intracellular calcium concentration following GPR40 activation, a hallmark of Gq/11 signaling.

Principle: Cells expressing GPR40 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM or Fluo-4 AM). Agonist binding to GPR40 activates the Gq/11 pathway, leading to IP3-mediated calcium release from the endoplasmic reticulum, which is detected as an increase in fluorescence.

Detailed Methodology:

-

Cell Culture: Seed HEK293 or CHO cells stably expressing GPR40 in 96-well or 384-well black, clear-bottom plates and culture overnight.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage).

-

Remove culture medium from the cells and add the dye loading buffer.

-

Incubate the plate at 37°C for 1 hour, followed by 20-30 minutes at room temperature in the dark.

-

-

Compound Preparation: Prepare serial dilutions of test compounds (agonists) in an appropriate assay buffer.

-

Measurement:

-

Place the cell plate into a fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader equipped with an injector.

-

Record a baseline fluorescence reading for 10-20 seconds.

-

Add the compound solutions to the wells and continue to monitor the fluorescence intensity kinetically for 2-3 minutes.

-

-

Data Analysis:

-

The change in fluorescence (peak signal - baseline) is calculated for each well.

-

Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax.

-

Cyclic AMP (cAMP) Accumulation Assay (Gs Pathway)

This assay quantifies the production of intracellular cAMP, the second messenger generated upon Gs protein activation.

Principle: Commercially available kits (e.g., cAMP-Glo™, HTRF, AlphaScreen) are typically used. These are often competitive immunoassays. In the cAMP-Glo™ assay, for example, endogenous cAMP produced by the cells competes with an exogenously added labeled cAMP for binding to a limited number of antibody or protein kinase A sites. The resulting signal (e.g., luminescence) is inversely proportional to the amount of cAMP in the cells.

Detailed Methodology (using a luminescence-based assay as an example):

-

Cell Culture: Plate GPR40-expressing cells in white, opaque 96-well or 384-well plates and allow them to attach.

-

Cell Stimulation:

-

Remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Add serial dilutions of the test compounds to the wells.

-

Incubate at room temperature for 15-30 minutes.

-

-

Cell Lysis and Detection:

-

Add the cAMP detection solution containing the lysis reagent and the detection components (e.g., protein kinase A, luciferase substrate).

-

Incubate for 20 minutes at room temperature to lyse the cells and allow the enzymatic reactions to proceed.

-

-

Measurement:

-

Add the kinase-glo reagent to measure the remaining ATP, which is then converted into a luminescent signal.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

The luminescent signal is inversely proportional to the cAMP concentration.

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the amount of cAMP produced in response to the agonist and plot the concentration-response curve to determine EC50 and Emax.

-

Conclusion and Future Directions

The discovery of GPR40's dual coupling to Gq/11 and Gs signaling pathways has profound implications for the development of next-generation therapeutics for type 2 diabetes and other metabolic disorders. Agonists that can selectively modulate these pathways, particularly those that engage both Gq/11 and Gs, hold the promise of superior efficacy, especially in stimulating the secretion of beneficial incretin hormones.

Future research will likely focus on:

-

Developing more potent and selective Gq/Gs dual agonists: Fine-tuning the chemical structures of agonists to optimize their signaling bias.

-

Elucidating the structural basis of biased agonism: Using techniques like cryo-electron microscopy to understand how different ligands stabilize distinct active conformations of the GPR40 receptor.

-

Investigating the in vivo consequences of biased GPR40 agonism: Further exploring the long-term metabolic effects and potential side effects of activating one or both signaling pathways in animal models and clinical trials.

This in-depth guide provides the foundational knowledge and methodologies for researchers to explore the complex and therapeutically relevant signaling of the GPR40 receptor. A thorough understanding of its dual signaling capabilities is crucial for the rational design of novel drugs targeting this important metabolic regulator.

References

- 1. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism [frontiersin.org]

- 3. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 4. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

The Role of GPR40 in Incretin Hormone Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), and its pivotal role in the secretion of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). This document summarizes key signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols relevant to the investigation of GPR40 as a therapeutic target for metabolic diseases such as type 2 diabetes.

Introduction: GPR40 as a Mediator of Incretin Secretion

GPR40 is a G-protein coupled receptor that is highly expressed in pancreatic beta cells and enteroendocrine cells of the gastrointestinal tract, specifically the K-cells and L-cells which are responsible for the secretion of GIP and GLP-1, respectively[1][2][3][4][5]. The endogenous ligands for GPR40 are medium and long-chain free fatty acids (FFAs), which upon binding, activate the receptor and initiate downstream signaling cascades that lead to hormone secretion. The activation of GPR40 in enteroendocrine cells contributes to the so-called "incretin effect," where oral glucose administration elicits a more robust insulin response compared to intravenous glucose, due to the release of these gut hormones.

The therapeutic potential of targeting GPR40 has led to the development of various synthetic agonists. These are broadly classified into partial agonists and "AgoPAMs" (Agonists also capable of acting as Positive Allosteric Modulators). While partial agonists primarily stimulate insulin secretion directly from pancreatic beta cells, AgoPAMs have demonstrated a more robust effect on stimulating the secretion of both insulin and the incretin hormones GLP-1 and GIP. This dual action makes GPR40 AgoPAMs a particularly attractive therapeutic strategy for type 2 diabetes, with potential benefits for glucose control and weight management.

GPR40 Signaling Pathways in Enteroendocrine Cells

In enteroendocrine L-cells and K-cells, GPR40 activation by FFAs or synthetic agonists triggers intracellular signaling cascades that culminate in the exocytosis of GLP-1 and GIP-containing granules. The signaling mechanism is believed to involve coupling to Gαq and, particularly for AgoPAMs, also Gαs proteins.

-

Gαq Signaling Pathway : The canonical pathway for GPR40 activation involves the Gαq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a primary driver of hormone-containing vesicle fusion with the cell membrane and subsequent secretion.

-

Gαs Signaling Pathway : Certain GPR40 agonists, particularly AgoPAMs, have been shown to also engage the Gαs signaling pathway. Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP can potentiate incretin secretion through the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). The synergistic action of both Gαq- and Gαs-mediated signaling is thought to underlie the robust incretin secretagogue effect of GPR40 AgoPAMs.

Below is a diagram illustrating the GPR40 signaling pathways in enteroendocrine cells.

References

- 1. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 2. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. Gpr40 is expressed in enteroendocrine cells and mediates free fatty acid stimulation of incretin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

GPR40: A Multifaceted Target in Metabolic Disorders Beyond Diabetes Mellitus

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has been a focal point of research primarily for its role in augmenting glucose-stimulated insulin secretion, making it a target for type 2 diabetes therapies. However, accumulating evidence reveals a much broader involvement of GPR40 in the regulation of metabolic homeostasis, extending its significance to other prevalent metabolic disorders such as obesity, non-alcoholic fatty liver disease (NAFLD), and dyslipidemia. This technical guide provides a comprehensive overview of the current understanding of GPR40's function beyond its role in pancreatic β-cells. It delves into the intricate signaling pathways, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for investigating GPR40's multifaceted roles. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel therapeutics for metabolic diseases.

GPR40 in Obesity and Appetite Regulation

GPR40 has emerged as a potential regulator of body weight and food intake, primarily through its influence on the secretion of incretin hormones.

Signaling Pathways in GPR40-Mediated Incretin Release

GPR40 is expressed in enteroendocrine L-cells and K-cells of the gut.[1] Activation of GPR40 by long-chain fatty acids (LCFAs) in these cells stimulates the release of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), hormones known to influence satiety and energy homeostasis.[2][3] The signaling cascade involves the canonical Gαq/11 pathway, leading to phospholipase C (PLC) activation, subsequent inositol trisphosphate (IP3) generation, and an increase in intracellular calcium levels.[4] More recent evidence suggests that certain GPR40 agonists, particularly those classified as ago-allosteric modulators (AgoPAMs), can also engage the Gαs signaling pathway, leading to cyclic AMP (cAMP) production, which further potentiates incretin secretion.[2] This dual signaling capability highlights the nuanced regulation of gut hormone release by GPR40.

Preclinical Data on Body Weight and Food Intake

Studies in diet-induced obese (DIO) mice have demonstrated that GPR40 AgoPAMs can significantly reduce both acute and chronic food intake, leading to a decrease in body weight. This effect is attributed to the enhanced GLP-1 secretion, which is known to delay gastric emptying and act on central pathways to promote satiety. The weight-lowering effects of GPR40 AgoPAMs were absent in both GPR40 and GLP-1 receptor-null mice, confirming the essential role of this signaling axis.

| Model | Compound | Dose | Effect on Body Weight | Effect on Food Intake | Reference |

| Diet-Induced Obese (DIO) Mice | GPR40 AgoPAM | Not Specified | ↓ | ↓ | |

| DIO Mice | GPR40 AgoPAM + DPP-IV inhibitor | Not Specified | Synergistic ↓ | Synergistic ↓ | |

| GPR40 Knockout (KO) Mice on High-Fat Diet (HFD) | - | - | No difference vs. WT | Not Specified |

GPR40 in Non-Alcoholic Fatty Liver Disease (NAFLD)

The liver is another key metabolic organ where GPR40's influence is becoming increasingly apparent. GPR40 is expressed in hepatocytes and liver macrophages, suggesting a direct role in hepatic lipid metabolism and inflammation.

GPR40 Signaling in Hepatic Lipid Metabolism

GPR40 signaling in the liver appears to play a protective role against steatosis. Activation of GPR40 has been shown to upregulate the phosphorylation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK, in turn, can inhibit lipogenesis by downregulating key enzymes such as 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGCR) and acetyl-CoA carboxylase (ACC). Conversely, GPR40 deficiency has been associated with a significant upregulation of the fatty acid translocase FAT/CD36, which would increase fatty acid uptake into hepatocytes and contribute to lipid accumulation.

Preclinical Data on NAFLD and Liver Injury

Studies using GPR40 knockout (KO) mice have provided significant insights into its role in NAFLD. GPR40 deficient mice, even on a low-fat diet, can develop steatosis. When fed a high-fat diet, GPR40 KO mice exhibit exacerbated hepatic steatosis, inflammation, and fibrosis. Conversely, treatment with GPR40 agonists has been shown to ameliorate fatty liver disease in diet-induced obese mice by reducing triglyceride and cholesterol content in hepatocytes.

| Model | Condition | Key Findings | Reference |

| GPR40 KO Mice | Low-Fat Diet | Increased steatosis and macrophage infiltration (F4/80) | |

| GPR40 KO Mice | High-Fat Diet | Did not mitigate HFD-induced metabolic abnormalities | |

| GPR40 & LDLR Double KO Mice | High-Fat Diet | Exacerbated HFD-induced hyperlipidemia, hepatic steatosis, inflammation, and fibrosis | |

| Diet-Induced Obese (DIO) Mice | Treatment with GPR40 agonist SZZ15-11 | Attenuated hyperglycemia, hyperlipidemia, and ameliorated fatty liver disease | |

| HepG2 Cells | Treatment with GPR40 agonist SZZ15-11 | Decreased triglyceride and total cholesterol content |

GPR40 and Dyslipidemia

GPR40's role in lipid metabolism extends beyond the liver to influence systemic lipid levels.

GPR40's Impact on Plasma Lipids

The link between GPR40 and dyslipidemia is supported by evidence from GPR40 knockout models. In LDL receptor-deficient mice fed a high-fat diet, the additional knockout of GPR40 led to increased plasma levels of cholesterol and free fatty acids. This suggests that GPR40 signaling is involved in the regulation of cholesterol and FFA production and clearance. The anti-lipogenic effects observed in the liver upon GPR40 activation likely contribute to its beneficial impact on the overall lipid profile.

Preclinical Data on Dyslipidemia

| Model | Condition | Effect on Plasma Lipids | Reference |

| GPR40 & LDLR Double KO Mice | High-Fat Diet | ↑ Cholesterol, ↑ Free Fatty Acids | |

| Diet-Induced Obese (DIO) Mice | Treatment with GPR40 agonist SZZ15-11 | Attenuated hyperlipidemia |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the function of GPR40.

In Vitro Assays

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like GPR40.

Materials:

-

Cells stably or transiently expressing GPR40 (e.g., CHO, HEK293)

-

Black, clear-bottom 96-well or 384-well plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

GPR40 agonists/antagonists

-

Automated fluorometric plate reader (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Seeding: Seed GPR40-expressing cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

-

Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer, often with Pluronic F-127 to aid in dye solubilization. Aspirate the culture medium from the cells and add the dye loading solution. Incubate for 1 hour at 37°C in the dark.

-

Compound Preparation: Prepare serial dilutions of test compounds (agonists) or a fixed concentration of antagonist followed by agonist in assay buffer.

-

Fluorescence Measurement: Place the cell plate in the fluorometric plate reader. Establish a stable baseline fluorescence reading. The instrument then automatically injects the compound and records the change in fluorescence intensity over time.

This assay measures the accumulation of IP1, a stable downstream metabolite of IP3, providing a robust measure of Gq pathway activation.

Materials:

-

Cells expressing GPR40

-

IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 Eu3+ cryptate)

-

Stimulation buffer (often containing LiCl to inhibit IP1 degradation)

-

GPR40 agonists/antagonists

-

HTRF-compatible microplate reader

Procedure:

-

Cell Stimulation: Plate cells and incubate. On the day of the assay, replace the medium with stimulation buffer containing the test compounds and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Cell Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) directly to the wells to lyse the cells.

-

Incubation: Incubate the plate at room temperature for 1 hour to allow for the competitive binding reaction to reach equilibrium.

-

Signal Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm). The ratio of these signals is used to determine the amount of IP1 produced.

Materials:

-

RNA isolation kit (e.g., TRIzol, RNeasy)

-

Reverse transcription kit

-

SYBR Green or TaqMan qPCR master mix

-

Gene-specific primers for GPR40, FAT/CD36, SREBP-1c, etc.

-

Real-time PCR system

Procedure:

-

RNA Extraction: Isolate total RNA from cells or tissues according to the kit manufacturer's protocol.

-

Reverse Transcription: Synthesize cDNA from the isolated RNA.

-

qPCR Reaction: Set up qPCR reactions containing cDNA template, qPCR master mix, and gene-specific primers.

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes, typically normalized to a housekeeping gene.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GPR40, anti-FAT/CD36, anti-pAMPK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells or tissues and determine the protein concentration.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Ex Vivo Assays

Materials:

-

Mouse colon tissue

-

Collagenase, EDTA

-

Matrigel

-

Culture medium with growth factors (e.g., WENR)

-

Test compounds (e.g., LCFAs, GPR40 agonists)

-

GLP-1 ELISA kit

Procedure:

-

Crypt Isolation: Isolate colonic crypts from mice by enzymatic digestion.

-

Organoid Culture: Embed the isolated crypts in Matrigel and culture them to form organoids.

-

Secretion Assay: Treat the cultured organoids with test compounds for a defined period.

-

GLP-1 Measurement: Collect the supernatant and measure the concentration of secreted GLP-1 using an ELISA kit.

In Vivo Models

Procedure:

-

Animal Selection: Use a mouse strain susceptible to DIO, such as C57BL/6J.

-

Diet: At 6-8 weeks of age, switch the experimental group to a high-fat diet (e.g., 45-60% kcal from fat). A control group is maintained on a standard chow diet.

-

Phenotyping: Monitor body weight, food intake, and metabolic parameters (e.g., glucose tolerance, insulin sensitivity) over a period of several weeks to months.

Procedure:

-